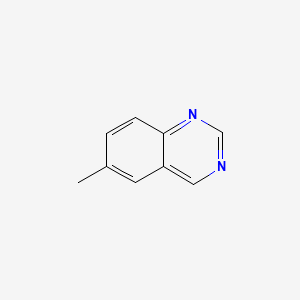

6-Methylquinazoline

描述

Structure

3D Structure

属性

IUPAC Name |

6-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMQTLGEUGQDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570221 | |

| Record name | 6-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-94-7 | |

| Record name | 6-Methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7556-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 6 Methylquinazoline

De Novo Synthesis Approaches for the 6-Methylquinazoline Core

The construction of the this compound ring system from acyclic or simpler cyclic precursors, known as de novo synthesis, is a fundamental aspect of its chemistry. These methods can be broadly categorized into classical and modern approaches.

Classical Cyclization Reactions Employing 6-Methyl-Substituted Precursors

Classical methods for the synthesis of quinazolines often involve the cyclization of appropriately substituted aniline (B41778) derivatives. For the synthesis of this compound, precursors such as 4-methyl-2-aminobenzaldehyde, 4-methyl-2-aminobenzylamine, or 2-amino-5-methylacetophenone are commonly employed.

One of the most well-established methods is the reaction of a 2-amino-5-methyl-substituted carbonyl compound with a source of ammonia (B1221849) and a C1 synthon, such as formic acid or formamide (B127407). For instance, the reaction of 2-amino-5-methylacetophenone with formamide under acidic conditions, such as in the presence of phosphorus oxychloride or a Lewis acid like boron trifluoride etherate, can yield this compound. An optimized process for a related isomer, 4-methylquinazoline (B149083), utilized 2-aminoacetophenone (B1585202) and formamide with BF3-Et2O as a catalyst, achieving a high yield of 86% at 150°C. journalirjpac.com This suggests that similar conditions could be effectively applied to the synthesis of this compound from 2-amino-5-methylacetophenone.

Another classical approach involves the cyclization of N-(4-methyl-2-acylphenyl)amides. These intermediates can be prepared by the acylation of 4-methyl-2-aminobenzaldehyde or a related derivative, followed by treatment with ammonia or a primary amine and subsequent cyclization, often under dehydrating conditions.

The following table summarizes representative classical cyclization reactions for the synthesis of this compound derivatives.

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| 2-Amino-5-methylacetophenone | Formamide, BF3-Et2O | 150°C, 6 h | 4,6-Dimethylquinazoline | ~86 (analogous) journalirjpac.com |

| 4-Methyl-2-aminobenzaldehyde | Formamide, Formic Acid | Heat | This compound | Variable |

| N-(4-Methyl-2-formylphenyl)formamide | Ammonia, Heat | Heat, Dehydration | This compound | Variable |

Modern Catalytic and Green Chemistry Methods for this compound Ring Formation

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These include the use of transition metal catalysts and alternative energy sources like microwaves and ultrasound to promote the formation of the this compound ring.

Palladium catalysis has emerged as a powerful tool for the construction of heterocyclic compounds. For the synthesis of this compound, palladium-catalyzed reactions often involve the coupling of a 2-halo-4-methylaniline derivative with a suitable reaction partner, followed by cyclization.

A common strategy is the palladium-catalyzed carbonylation of 2-amino-5-methylbenzylamine or a related precursor in the presence of a source of ammonia or a primary amine. This approach introduces the C4 carbon of the quinazoline (B50416) ring and facilitates the subsequent cyclization. Another route involves the palladium-catalyzed coupling of a 2-amino-5-methylbenzonitrile (B1267719) with a source for the C4 position, such as an aldehyde, followed by reductive cyclization.

The following table provides an overview of potential palladium-catalyzed routes to this compound derivatives.

| 6-Methyl Precursor | Reaction Partner | Catalyst/Ligand | Conditions | Product |

| 2-Bromo-4-methylaniline | Amidine | Pd(OAc)2 / Buchwald-type ligand | Base, Solvent, Heat | This compound derivative |

| 2-Amino-5-methylbenzylamine | CO, Amine | Pd catalyst | Oxidant, Heat | 6-Methyl-3,4-dihydroquinazolin-4-one derivative |

Copper-catalyzed reactions offer a more economical and environmentally friendly alternative to palladium-based methods for the synthesis of quinazolines. These reactions often proceed via Ullmann-type couplings or cascade reactions.

A plausible copper-catalyzed route to this compound involves the reaction of a 2-halo-4-methylaniline derivative, such as 2-bromo-4-methylaniline, with an amidine or a nitrile in the presence of a copper catalyst. For instance, the copper-catalyzed reaction of 2-bromobenzonitriles with amidines has been shown to be an efficient method for the synthesis of 4-aminoquinazoline derivatives. researchgate.net This methodology could be adapted for the synthesis of 6-methyl-4-aminoquinazolines.

Another approach is the copper-catalyzed cascade reaction of 2-halobenzaldehydes with amidine hydrochlorides, which has been shown to be a highly efficient method for the synthesis of quinazoline derivatives. rsc.org This could be applied to 2-bromo-5-methylbenzaldehyde (B1279800) to afford this compound.

The table below outlines potential copper-catalyzed synthetic strategies for this compound derivatives.

| 6-Methyl Precursor | Reaction Partner | Catalyst/Ligand | Conditions | Product |

| 2-Bromo-4-methylbenzonitrile | Amidine | CuI / DMEDA | K2CO3, DMF, 80°C | 4-Amino-6-methylquinazoline |

| 2-Bromo-5-methylbenzaldehyde | Amidine Hydrochloride | CuI | Cs2CO3, DMF, 120°C | This compound |

| 2-Amino-5-methylbenzaldehyde | Ammonia, Oxidant | Cu(OAc)2 | Solvent, Heat | This compound |

Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times, increase yields, and often lead to cleaner reactions. rsc.org The synthesis of quinazolines is well-suited for microwave-assisted protocols.

The classical Niementowski reaction, involving the condensation of an anthranilic acid with formamide, can be greatly accelerated under microwave irradiation. For the synthesis of 6-methylquinazolin-4(3H)-one, 4-methylanthranilic acid can be reacted with formamide under microwave heating, often in the absence of a solvent or on a solid support like acidic alumina (B75360) or silica (B1680970) gel. nih.gov

Furthermore, multicomponent reactions for the synthesis of quinazoline derivatives can be efficiently carried out using microwave assistance. For example, the reaction of an anthranilic acid, an orthoester, and an amine can be performed in a one-pot fashion under microwave irradiation to yield substituted quinazolinones. nih.gov

The following table summarizes examples of microwave-assisted synthesis of quinazoline derivatives, adaptable for this compound.

| 6-Methyl Precursor | Reagents | Conditions | Product |

| 4-Methylanthranilic Acid | Formamide | Microwave, Montmorillonite K-10 | 6-Methylquinazolin-4(3H)-one |

| 4-Methylanthranilic Acid | Acyl Chloride, Amine | Microwave, 640 W | 2,3-Disubstituted-6-methylquinazolin-4(3H)-one |

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields by providing energy through acoustic cavitation. The use of ultrasound in the synthesis of quinazolines has been shown to be effective, particularly in promoting cyclization reactions. nih.gov

The Bischler cyclization, a classical method for quinazoline synthesis, can be performed under milder conditions and in shorter reaction times with the aid of ultrasound. nih.gov This could involve the reaction of a 2-amino-5-methyl-substituted ketone with a source of ammonia in an alcoholic solvent under ultrasonic irradiation.

Ultrasound can also promote condensation reactions leading to the quinazoline core. For example, the reaction of 2-aminobenzamides with aldehydes can be facilitated by ultrasound to produce quinazolinones. nih.gov

The table below provides an overview of potential ultrasound-promoted synthetic routes for this compound derivatives.

| 6-Methyl Precursor | Reagents | Conditions | Product |

| 2-Amino-5-methylacetophenone | Ammonia, Alcohol | Ultrasound | 6-Methyl-4-phenyl-1,2-dihydroquinazoline |

| 4-Methyl-2-aminobenzamide | Aldehyde | Ultrasound | 2-Substituted-6-methylquinazolin-4(3H)-one |

One-Pot Synthesis Strategies

One-pot syntheses offer an efficient and atom-economical approach to constructing complex molecules like this compound derivatives from simple precursors, avoiding the isolation of intermediates. A notable one-pot strategy involves the synthesis of this compound-2,4(1H,3H)-dione. This method utilizes 2-amino-5-methylbenzamide (B1279305) as the starting material. In a reaction catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), the benzamide (B126) undergoes a cyclization reaction with di-tert-butyl dicarbonate, which acts as a carbonyl source for the C-2 position, to yield this compound-2,4(1H,3H)-dione in good yield. acs.org

Other one-pot procedures for the synthesis of the broader quinazolinone class, which can be adapted for 6-methyl derivatives, include the reaction of anthranilic acid, acetic anhydride (B1165640), and a primary amine under ultrasonic irradiation, which significantly reduces reaction times and improves yields. nih.gov Copper-catalyzed one-pot condensation reactions have also been developed, demonstrating the versatility of this approach in generating diverse quinazolinone libraries. rsc.org

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-amino-5-methylbenzamide | Di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP) | This compound-2,4(1H,3H)-dione | 87% | acs.org |

Derivatization and Functionalization of this compound

The functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activity. The reactivity of the different positions on the quinazoline ring allows for selective modifications.

The C-2 position of the quinazoline ring is a common site for functionalization. While direct C-H functionalization can be challenging, the introduction of a leaving group at this position facilitates nucleophilic substitution. For instance, in related quinazoline systems, such as 6,7-dimethoxyquinazoline, the C-2 position can be selectively modified. nih.gov This is often achieved by starting with a 2,4-dichloroquinazoline (B46505) derivative. The higher reactivity of the C-4 position allows for initial selective substitution, followed by modification at the C-2 position under more forcing conditions.

Strategies for C-2 functionalization often involve the use of a pre-functionalized quinazoline. For example, a 2-chloro or 2-sulfonyl group can be displaced by various nucleophiles. In the case of 4-azido-6,7-dimethoxy-2-sulfonylquinazolines, the sulfonyl group at the C-2 position can be selectively replaced by amines, demonstrating a viable route for introducing diversity at this position. nih.gov These principles can be extended to the this compound system.

The nitrogen atom at the N-3 position of the quinazolinone ring is a key site for derivatization through alkylation and acylation. N-alkylation of the quinazolinone core is a common strategy to introduce various substituents. juniperpublishers.comuw.edunih.gov The reaction typically proceeds by treating the N-H of the quinazolinone with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in cases where O-alkylation at the C-4 position is a competing pathway. However, in many documented cases, N-alkylation is the predominant outcome. juniperpublishers.com For instance, the alkylation of a 2-chloro-quinazolinone with methyl-2-bromoacetate proceeds at the N-3 position. uw.edu

N-acylation can be achieved using acyl chlorides or anhydrides, introducing a carbonyl moiety at the N-3 position. This functionalization can alter the electronic properties and steric hindrance around the quinazolinone core.

| Quinazolinone Derivative | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Quinazolin-4-one | Ethyl 6-bromohexanoate | - | N-3 alkylated product | juniperpublishers.com |

| 2-Chloro-quinazolinone | Methyl-2-bromoacetate | - | N-3 alkylated product | uw.edu |

The C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like a chlorine atom is present. The synthesis of 4-aminoquinazoline derivatives is a well-documented transformation that proceeds with high regioselectivity at the C-4 position of 2,4-dichloroquinazolines. mdpi.com This reaction is versatile, accommodating a wide range of primary and secondary amines as nucleophiles. The greater electrophilicity of the C-4 position compared to the C-2 position drives the regioselectivity of this reaction. More stringent conditions, such as higher temperatures, are generally required to effect substitution at the C-2 position. mdpi.com

This regioselective substitution provides a straightforward method to introduce a diverse array of substituents at the C-4 position, which is often crucial for the biological activity of quinazoline-based compounds.

Functionalization at the C-8 position of the quinazoline ring is less common but can be achieved through directed C-H activation strategies. While much of the research has focused on the analogous quinoline (B57606) system, the principles can be applied to quinazolines. researchgate.netresearchgate.netrsc.org The use of a directing group, often the quinazoline nitrogen itself or an N-oxide, can facilitate metal-catalyzed C-H activation at the peri-C-8 position. For instance, rhodium-catalyzed C-8 alkylation of quinoline N-oxides has been reported, where the N-oxide acts as a traceless directing group. researchgate.net Metal-free C-8 functionalization of quinoline N-oxides with ynamides has also been demonstrated. rsc.org These methods provide a pathway for introducing substituents at a position that is otherwise difficult to access. A study on 6-methylquinazolin-4(3H)-one also mentions in silico functionalization at the C-8 position using boronic acids, suggesting the feasibility of Suzuki-Miyaura coupling at this position after appropriate halogenation. researchgate.net

A variety of synthetic routes have been developed for 6-methylquinazolinone derivatives. A common approach starts from 2-amino-5-methylbenzoic acid (5-methylanthranilic acid). For example, reaction with acetic anhydride followed by treatment with various amines in the presence of a dehydrating agent like phosphorus trichloride (B1173362) can yield N-substituted 2,6-dimethylquinazolin-4(3H)-ones. researchgate.net Another strategy involves the reaction of 2-amino-5-methylbenzamide with terminal alkynes and sulfonyl azides in a copper-catalyzed reaction to form 2-substituted 6-methylquinazolin-4(3H)-ones. nih.gov

Furthermore, 2,8-disubstituted 6-methylquinazolin-4(3H)-one derivatives can be synthesized, highlighting the ability to functionalize multiple positions on the scaffold. researchgate.net These synthetic methodologies provide access to a wide range of 6-methylquinazolinone derivatives for further investigation.

| Starting Material | Key Reagents/Intermediates | Product Type | Reference |

|---|---|---|---|

| 2-amino-5-methylbenzoic acid | Acetic anhydride, various amines, PCl3 | N-substituted 2,6-dimethylquinazolin-4(3H)-ones | researchgate.net |

| 2-amino-5-methylbenzamide | Terminal alkynes, sulfonyl azides, Cu catalyst | 2-substituted 6-methylquinazolin-4(3H)-ones | nih.gov |

Synthesis of 6-Methylquinazolinone Derivatives

Pathways to 6-Methyl-4(3H)-quinazolinones

The synthesis of 6-methyl-4(3H)-quinazolinones, a prominent class of quinazolinone derivatives, is typically achieved through the cyclization of appropriately substituted anthranilic acid or anthranilamide precursors. A common and direct approach involves the reaction of 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) or its derivatives with various carbon and nitrogen sources.

One established method is the condensation of 5-methylanthranilic acid with amides, such as formamide, or with acid anhydrides followed by reaction with an amine. For instance, the reaction of 5-methylanthranilic acid with acetic anhydride yields the intermediate 2,6-dimethyl-4H-3,1-benzoxazin-4-one. This benzoxazinone (B8607429) can then be treated with a primary amine, leading to a ring-opening and subsequent recyclization to form the N3-substituted 2,6-dimethyl-4(3H)-quinazolinone.

Another versatile strategy employs 2-amino-5-methylbenzamide as the starting material. This compound can undergo condensation with various electrophiles. For example, reaction with aldehydes in the presence of an oxidizing agent or a catalyst can furnish 2-substituted-6-methyl-4(3H)-quinazolinones. Similarly, condensation with orthoesters provides a straightforward route to 2-unsubstituted or 2-alkyl/aryl substituted derivatives. nih.gov A multidisciplinary approach has been used to identify and synthesize 2,8-disubstituted 6-methylquinazolin-4(3H)-one derivatives as novel binders for the epigenetic reader Bromodomain-containing protein 9 (BRD9). researchgate.net

More contemporary methods focus on efficiency and milder conditions. A copper-catalyzed CuAAC/ring cleavage reaction offers an oxidant-free pathway. This method involves a mixture of a 2-aminobenzamide (B116534) (in this case, 2-amino-5-methylbenzamide), a sulfonyl azide, and a terminal alkyne, which proceeds under mild conditions to yield the desired quinazolinone. nih.gov

Below is a table summarizing various synthetic pathways to 6-Methyl-4(3H)-quinazolinones.

| Starting Material | Reagents/Conditions | Product | Ref. |

| 2-Amino-5-methylbenzoic acid | Acetic anhydride, then primary amine (e.g., R-NH₂) | 3-R-2,6-dimethyl-4(3H)-quinazolinone | tandfonline.com |

| 2-Amino-5-methylbenzamide | Benzaldehydes, Boronic acids (in silico functionalization) | 2,8-disubstituted 6-methyl-4(3H)-quinazolinone derivatives | researchgate.net |

| 2-Amino-5-methylbenzamide | Terminal alkynes, Sulfonyl azides, Copper(I) catalyst | 2-Substituted-6-methyl-4(3H)-quinazolinones | nih.gov |

| 5-Methylanthranilic acid | Phenyl isothiocyanate, Triethylamine, Ethanol | 6-Methyl-2-mercapto-3-phenylquinazolin-4(3H)-one | nih.gov |

Synthetic Access to Other 6-Methylquinazolinone Isomers

Beyond the prevalent 4(3H)-quinazolinone structure, synthetic routes have been developed to access other isomers, such as this compound-2,4(1H,3H)-diones. These diones are often prepared through cyclization reactions involving 5-methylanthranilic acid derivatives.

A key method for synthesizing this compound-2,4(1H,3H)-diones involves the reaction of a methyl anthranilate with an isocyanate. Specifically, methyl 2-amino-5-methylbenzoate can be treated with an appropriate N-pyridyl urea (B33335) in the presence of a base, leading to an annulation reaction that forms the quinazoline-2,4(1H,3H)-dione ring system. mdpi.com This approach allows for the introduction of various substituents at the N3 position. For example, the synthesis of 6-methyl-3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione has been successfully demonstrated through this pathway. mdpi.com

The following table details a synthetic pathway to a this compound-2,4(1H,3H)-dione isomer.

| Starting Material | Reagents/Conditions | Product | Ref. |

| Methyl 2-amino-5-methylbenzoate | N-(4-methylpyridin-2-yl) urea, Base | 6-Methyl-3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | mdpi.com |

Exploration of Novel Hybrid this compound Scaffolds

The this compound core serves as a versatile foundation for the design of novel therapeutic agents through molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule. This approach aims to create chimeric compounds with potentially enhanced affinity, selectivity, or a dual mode of action.

Molecular Hybridization Strategies Involving this compound

Molecular hybridization involving the this compound scaffold often entails linking it to other biologically active heterocyclic systems. The goal is to leverage the pharmacological properties of each constituent moiety. nih.gov A common strategy involves derivatizing the quinazolinone core at the N3 or C2 positions with another pharmacophore via a flexible or rigid linker.

For instance, the diazonium salt of 3-(4-aminophenyl)-2,6-dimethyl-3H-quinazolin-4-one can be reacted with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) or acetylacetone. nih.gov The resulting hydrazono derivatives serve as versatile intermediates. Subsequent cyclization of these intermediates with nitrogen nucleophiles, such as hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine, leads to the formation of hybrid molecules where the this compound unit is linked to a pyrazolinone or pyrazole (B372694) ring. nih.gov This strategy effectively merges the quinazolinone and pyrazole pharmacophores, both of which are known to exhibit a wide range of biological activities. nih.gov

The table below outlines examples of molecular hybridization strategies.

| This compound Precursor | Linked Pharmacophore | Resulting Hybrid Scaffold | Ref. |

| 3-(4-Aminophenyl)-2,6-dimethyl-3H-quinazolin-4-one | Pyrazolinone | 6-Methylquinazolinone-phenyl-pyrazolone | nih.gov |

| 3-(4-Aminophenyl)-2,6-dimethyl-3H-quinazolin-4-one | Pyrazole | 6-Methylquinazolinone-phenyl-pyrazole | nih.gov |

| 3-(4-Aminophenyl)-2,6-dimethyl-3H-quinazolin-4-one | Pyrimidinone | 6-Methylquinazolinone-phenyl-pyrimidinone | nih.gov |

Synthesis of Fused this compound Heterocycles

Fusing an additional heterocyclic ring to the this compound framework generates rigid, polycyclic systems with distinct three-dimensional shapes, which can lead to novel pharmacological profiles. nih.gov These fused structures are typically synthesized through intramolecular cyclization reactions of appropriately functionalized this compound precursors.

One prominent example is the synthesis of pyrrolo[1,2-a]quinazolinones. The synthesis of 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones bearing a methyl group on the quinazolinone core (at what would be the C6 position of the parent quinazoline) has been described. mdpi.com The process starts with the acylation of a substituted anthranilamide with α-allylacetyl chloride, followed by a thermal cyclocondensation to yield the fused heterocyclic system. mdpi.com

Another approach to fused systems is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction can be used to couple a 2'-bromo five-membered heterocyclic ester derivative with a 2-amino pyridine (B92270) derivative, which is then followed by an intramolecular cyclization to generate quinazolinone derivatives fused with a five-membered heterocycle. researchgate.net While not explicitly starting with this compound, this methodology is applicable for creating complex fused systems based on the broader quinazolinone scaffold.

The synthesis of more complex fused systems, such as indazolo[2,3-a]- and pyrazolo[1,5-a]quinazolines, has also been achieved through multi-step reactions involving various aminoindazole compounds, aldehydes, and cyclohexanones in the presence of iodine and sulfur. mdpi.com

The table below provides an example of a synthetic strategy for a fused this compound derivative.

| Precursor Type | Reaction | Fused System | Ref. |

| 6-Methyl-substituted anthranilamide | Acylation with α-allylacetyl chloride, then thermal cyclocondensation | 7-Methyl-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 6 Methylquinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of 6-methylquinazoline derivatives by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of a this compound derivative provides detailed information about the number, environment, and connectivity of protons in the molecule. The protons on the quinazoline (B50416) core exhibit characteristic chemical shifts and coupling patterns.

The proton at position 2 (H-2) of the quinazoline ring typically appears as a singlet in the downfield region, often around δ 9.25-9.44 ppm, due to the deshielding effect of the two adjacent nitrogen atoms. amazonaws.comrsc.org The protons on the benzene (B151609) portion of the quinazoline ring (H-5, H-7, and H-8) form an aromatic spin system. For a 6-methyl substituted quinazoline, the H-5 proton often appears as a singlet or a narrow doublet around δ 7.55-7.88 ppm. amazonaws.comrsc.org The H-7 and H-8 protons typically show ortho-coupling, appearing as doublets. For instance, in 2-substituted 6-methylquinazolines, the H-7 proton signal is often observed around δ 7.61-7.75 ppm, while the H-8 proton is found further downfield around δ 7.88-8.03 ppm. amazonaws.comrsc.org

The methyl group protons at position 6 (6-CH₃) characteristically resonate as a sharp singlet in the upfield region of the aromatic spectrum, typically between δ 2.44 and 2.61 ppm. amazonaws.comrsc.org Substituents at the 2-position of the quinazoline ring will introduce their own characteristic signals, which can influence the precise shifts of the quinazoline core protons.

Table 1: Representative ¹H NMR Data for this compound Derivatives (in CDCl₃)

| Compound Name | H-2 (s) | H-5 (s) | H-7 (d) | H-8 (d) | 6-CH₃ (s) | Other Protons | Reference |

| 6-Methyl-2-phenylquinazoline | 9.26 | 7.55 | 7.61 | 7.88 | 2.44 | 7.37-7.48 (m, 3H, Ph), 8.50 (d, 2H, Ph) | amazonaws.com |

| 2-(2-Chlorophenyl)-6-methylquinazoline | 9.44 | 7.75 | 7.81 | 8.03 | 2.61 | 7.37-7.53 (m, 3H, Ar), 7.81 (dd, 1H, Ar) | rsc.org |

| 2-(4-Fluorophenyl)-6-methylquinazoline | 9.37 | 7.70 | 7.75 | 7.99 | 2.58 | 7.21 (t, 2H, Ar), 8.59-8.63 (m, 2H, Ar) | rsc.org |

| 6-Methyl-2-(o-tolyl)quinazoline | 9.42 | 7.88 | 7.71-7.78 | 8.00 | 2.59 | 7.34 (d, 3H, Ar), 2.59 (s, 3H, tolyl-CH₃) | rsc.org |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment. In this compound derivatives, the carbon atoms of the quinazoline ring resonate at characteristic downfield positions.

The C-2 carbon is typically observed at approximately δ 159-163 ppm, while the C-4 carbon appears around δ 159-161 ppm. amazonaws.comrsc.org The quaternary carbons C-4a and C-8a resonate in the region of δ 122-126 ppm and δ 148-149 ppm, respectively. The carbon bearing the methyl group, C-6, is found around δ 137-138 ppm. The remaining aromatic carbons (C-5, C-7, C-8) show signals in the typical aromatic range of δ 125-137 ppm. amazonaws.comrsc.org The carbon of the 6-methyl group itself gives a characteristic signal in the upfield region, typically around δ 21-22 ppm. amazonaws.comrsc.orgrsc.org

Table 2: Representative ¹³C NMR Data for this compound Derivatives (in CDCl₃)

| Compound Name | C-2 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | 6-CH₃ | Reference |

| 6-Methyl-2-phenylquinazoline | 160.4 | 159.8 | 123.6 | 128.5 | 137.4 | 136.4 | 125.8 | 149.4 | 21.6 | amazonaws.com |

| 2-(2-Chlorophenyl)-6-methylquinazoline | 161.2 | 159.5 | 123.3 | 128.3 | 138.3 | 136.7 | 125.8 | 148.9 | 21.7 | rsc.org |

| 2-(4-Fluorophenyl)-6-methylquinazoline | 165.4 | 159.8 | 123.4 | 128.1 | 137.6 | 136.7 | 125.8 | 149.2 | 21.7 | rsc.org |

| 6-Methyl-2-(o-tolyl)quinazoline | 163.3 | 159.3 | 122.9 | 128.2 | 137.7 | 136.4 | 125.7 | 148.9 | 21.7 | rsc.org |

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure of complex derivatives. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of protons through bonds within a spin system. For a this compound derivative, COSY would confirm the coupling between the H-7 and H-8 protons. ipb.ptnih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. nih.govmdpi.com For example, the proton signal at ~2.5 ppm would show a cross-peak with the carbon signal at ~21 ppm, confirming their assignment to the 6-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for connecting different spin systems and assigning quaternary carbons. nih.gov For instance, the protons of the 6-methyl group (at ~2.5 ppm) would show a correlation to the C-6 carbon (~137 ppm) as well as to the adjacent C-5 and C-7 carbons, confirming its position on the ring. repec.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are coupled through bonds. This is particularly useful for determining stereochemistry and conformation. mdpi.com In this compound derivatives with bulky substituents, NOESY can reveal the spatial proximity between protons on the substituent and protons on the quinazoline core. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. In the analysis of this compound derivatives, MS provides the molecular ion peak (M⁺˙ in EI-MS or [M+H]⁺ in ESI-MS), which confirms the molecular weight of the synthesized compound. amazonaws.comrsc.org

The fragmentation of the quinazoline ring system under electron impact (EI) follows characteristic pathways. A primary fragmentation route involves the consecutive loss of two molecules of hydrogen cyanide (HCN), ultimately leading to a benzyne (B1209423) radical ion. rsc.org The fragmentation of substituted quinazolines is also heavily influenced by the nature and position of the substituent. Groups attached at the C-4 position are often lost preferentially over those at the C-2 position. rsc.org For this compound, the molecular ion is typically prominent, and fragmentation may also involve the loss of a hydrogen radical from the methyl group to form a stable benzyl-type cation. nih.gov

Table 3: Mass Spectrometry Data for Representative this compound Derivatives

| Compound Name | Ionization Mode | Molecular Formula | Calculated M.W. | Observed Ion (m/z) | Reference |

| 6-Methyl-2-phenylquinazoline | EI | C₁₅H₁₂N₂ | 220.27 | 220.21 [M]⁺ | amazonaws.com |

| 2-(2-Chlorophenyl)-6-methylquinazoline | ESI | C₁₅H₁₁ClN₂ | 254.72 | 255.0686 [M+H]⁺ | rsc.org |

| 6-Methyl-2-(o-tolyl)quinazoline | ESI | C₁₆H₁₄N₂ | 234.30 | 235.1231 [M+H]⁺ | rsc.org |

| 2-(p-Tolyl)-6-methylquinazoline | EI | C₁₆H₁₄N₂ | 234.30 | 234.17 [M]⁺ | amazonaws.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Quinazoline derivatives exhibit several characteristic IR absorption bands. nih.gov

The quinazoline ring itself gives rise to a series of bands. Strong absorptions between 1625 and 1475 cm⁻¹ are typically attributed to the C=N and aromatic C=C stretching vibrations. amazonaws.comnih.gov C-H stretching vibrations of the aromatic rings appear in the region of 3000-3150 cm⁻¹. amazonaws.com The aliphatic C-H stretching of the 6-methyl group is observed just below 3000 cm⁻¹. rroij.com The C-H out-of-plane bending vibrations, which can be diagnostic of the substitution pattern on the benzene ring, appear between 1000 and 700 cm⁻¹. nih.gov The presence of specific substituents will introduce their own characteristic bands, for example, a C=O stretch for a quinazolinone or N-H stretches for amino-substituted derivatives. japsonline.comajol.info

Table 4: Key IR Absorption Bands (cm⁻¹) for this compound Derivatives

| Vibration Type | Typical Wavenumber Range (cm⁻¹) | Example Compound: 6-Methyl-2-phenylquinazoline | Reference |

| Aromatic C-H Stretch | 3150 - 3000 | 3024 | amazonaws.com |

| Aliphatic C-H Stretch | 3000 - 2850 | 2862 | amazonaws.com |

| C=N / C=C Ring Stretch | 1625 - 1475 | 1627, 1586 | amazonaws.comnih.gov |

| C-N Stretch | 1350 - 1250 | 1401 | amazonaws.com |

| C-H Out-of-plane Bend | 1000 - 700 | 825 | amazonaws.comnih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability of this compound derivatives. The TGA thermogram plots percentage weight loss against temperature, revealing the decomposition temperature and providing information about the thermal degradation process. orientjchem.orgscispace.com

The thermal stability of quinazoline derivatives can be influenced by the nature and position of substituents on the ring system. scispace.combeilstein-journals.org Generally, the analysis involves heating the compound at a constant rate and observing the temperature at which weight loss begins (onset of decomposition) and the temperature of maximum weight loss. For many quinazoline derivatives, degradation occurs in a single or multi-step process. scispace.com Studies on various substituted quinazolinones have shown that thermal stability is impacted by intermolecular forces, such as hydrogen bonding, and the inherent stability of the substituents. sciforum.netrsc.org For example, compounds capable of forming strong hydrogen bonds may exhibit higher melting points and decomposition temperatures. sciforum.netrsc.org The temperature at which a significant weight loss (e.g., 10%) occurs is often used as a metric for comparing the thermal stability of different derivatives. beilstein-journals.org

Biological Activities and Pharmacological Efficacy of 6 Methylquinazoline Derivatives

Anticancer Activity of 6-Methylquinazoline Analogs

Derivatives of this compound have shown considerable promise as anticancer agents due to their ability to interact with and inhibit several key targets in cancer signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition by this compound Derivatives

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. tandfonline.com Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for anticancer therapies. tandfonline.comtandfonline.com The 4-anilinoquinazoline (B1210976) scaffold is known to interact with the ATP binding site of EGFR, and derivatives of this compound have been developed as potent EGFR inhibitors. mdpi.commdpi.com

Several novel 6-substituted 4-anilinoquinazoline derivatives have been synthesized and evaluated for their ability to inhibit wild-type EGFR (EGFRwt-TK). A series of 6-arylureido-4-anilinoquinazoline derivatives demonstrated significant inhibitory effects against EGFRwt-TK, with IC50 values in the sub-micromolar range. researchgate.net For instance, one of the most promising compounds in this series, compound 7i , exhibited an IC50 of 17.32 nM against EGFR. researchgate.net Another study on 3-methyl-quinazolinone derivatives identified compounds 5g , 5k , and 5l as having good inhibitory activity against EGFRwt-TK. tandfonline.com Notably, compound 5k displayed a potent IC50 value of 10 nM. tandfonline.com Furthermore, 4-anilinoquinazoline derivatives with a hydrophobic group at the C-4 position have shown strong inhibition of EGFRwt, with IC50 values ranging from 1.12 to 15.4 nM. mdpi.com

Table 1: Inhibition of Wild-Type EGFR by this compound Derivatives

| Compound | IC50 (nM) | Reference |

|---|---|---|

| 7i | 17.32 | researchgate.net |

| 5k | 10 | tandfonline.com |

| Gefitinib (reference) | 25.42 | researchgate.net |

| Erlotinib (reference) | 33.25 | researchgate.net |

A significant challenge in EGFR-targeted cancer therapy is the emergence of resistance mutations, such as the T790M "gatekeeper" mutation. nih.gov Research has focused on developing this compound derivatives that can effectively inhibit these mutant forms of EGFR. A study on 6-aryl and heterocycle quinazoline (B50416) derivatives revealed that thiourea (B124793) derivatives 6a and 6b , and compound 10b retained significant activity against the gefitinib-insensitive EGFR(T790M/L858R) mutant, with up to 24-fold greater potency than gefitinib. nih.gov Additionally, a series of 4-anilino-quinazoline derivatives bearing a 5-substituted furan-2-yl moiety at the C-6 position showed significant antiproliferative activity on H1975 cells, which harbor the EGFR L858R/T790M mutation. mdpi.com

In the context of HER2, another member of the EGFR family, a novel series of isoquinoline-tethered quinazoline derivatives demonstrated enhanced selectivity for HER2 over EGFR. rsc.org These compounds showed a 7- to 12-fold improvement in selectivity compared to lapatinib (B449) in kinase assays. rsc.org

Table 2: Activity of this compound Derivatives against Mutant EGFR

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 6a | EGFR(T790M/L858R) | Up to 24-fold more potent than gefitinib | nih.gov |

| 10b | EGFR(T790M/L858R) | Up to 24-fold more potent than gefitinib | nih.gov |

| 14f (isoquinoline-tethered) | HER2 | 7- to 12-fold more selective than lapatinib | rsc.org |

Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition by this compound Scaffolds

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks. nih.govmdpi.com Inhibiting PARP-1 is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. mdpi.com The quinazolin-4(3H)-one scaffold has been identified as a valuable core for developing PARP-1 inhibitors. acs.org

Research has led to the development of potent PARP-1 inhibitors based on the 2-substituted 8-hydroxyquinazolin-4(3H)-one structure. acs.org For example, 8-hydroxy-2-methylquinazolin-4(3H)-one (NU1025 ) was found to be an effective PARP-1 inhibitor with an IC50 value of 0.40 µM. nih.govacs.org Further modifications in the 8-methylquinazolinone series have yielded even more potent inhibitors with IC50 values in the range of 0.13–0.27 μM. acs.org Additionally, novel 1-(aryl methyl) quinazoline-2,4(1H,3H)-dione analogs have been synthesized and patented as PARP inhibitors for the treatment of breast cancer. mdpi.com

Table 3: PARP-1 Inhibition by this compound Scaffolds

| Compound | IC50 (µM) | Reference |

|---|---|---|

| NU1025 (8-hydroxy-2-methylquinazolin-4(3H)-one) | 0.40 | nih.govacs.org |

| 8-Methylquinazolinone series | 0.13–0.27 | acs.org |

Bromodomain-Containing Protein (BRD) Family Inhibition

Bromodomains are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histone proteins and play a crucial role in the regulation of gene transcription. The bromodomain-containing protein (BRD) family has emerged as a promising target for cancer therapy.

Recent studies have identified 6-methylquinazolin-4(3H)-one-based compounds as novel binders of the bromodomain-containing protein 9 (BRD9), an epigenetic reader. researchgate.netcolab.wsresearchgate.net Through a combination of in silico studies and chemical synthesis, several 2- and 8-disubstituted 6-methylquinazolin-4(3H)-one derivatives have been identified as valuable BRD9 binders with IC50 values in the low micromolar range. researchgate.net

Specifically, compounds 17 and 20 were found to bind to BRD9 with submicromolar affinity (IC50 = 0.35 ± 0.18 μM and IC50 = 0.14 ± 0.03 μM, respectively) and showed a promising selectivity profile. researchgate.net Further optimization led to the identification of compounds 24 and 36 , which also displayed excellent selectivity for BRD9 and good antiproliferative effects in leukemia models. researchgate.net These findings highlight the potential of the 6-methylquinazolin-4(3H)-one scaffold in developing selective inhibitors of BRD9 for cancer treatment.

Table 4: BRD9 Inhibition by 6-Methylquinazolin-4(3H)-one Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 17 | 0.35 ± 0.18 | researchgate.net |

| 20 | 0.14 ± 0.03 | researchgate.net |

| 24 | Low micromolar range | researchgate.net |

| 36 | Low micromolar range | researchgate.net |

Targeting BRD4

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly Bromodomain-containing protein 4 (BRD4), are key epigenetic readers that regulate gene expression and are implicated in cancer development. researchgate.net Consequently, BRD4 has become an attractive target for therapeutic intervention. Researchers have identified this compound-4(3H)-one-based compounds as novel binders of BRD4. researchgate.netresearchgate.net Through screening campaigns, specific derivatives have demonstrated high affinity for BRD4. For instance, compounds designated as 2 , 5 , and 6 exhibited IC50 values of 0.60 ± 0.25 µM, 3.46 ± 1.22 µM, and 4.66 ± 0.52 µM, respectively, indicating a strong binding affinity. researchgate.net These findings highlight the potential of the this compound scaffold in the development of selective BRD4 inhibitors for cancer therapy. researchgate.net

Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylase (HDAC) Dual Inhibition

The simultaneous inhibition of multiple oncogenic pathways is a promising strategy in cancer treatment. The phosphoinositide 3-kinase (PI3K) pathway is crucial for cell growth and survival, while histone deacetylases (HDACs) are key regulators of gene expression. nih.govresearchgate.net Dysregulation of both pathways is common in many cancers. nih.govresearchgate.net

Researchers have successfully designed and synthesized novel 4-methylquinazoline (B149083) derivatives that act as dual inhibitors of both PI3K and HDAC. benthamscience.comresearchgate.net By incorporating a hydroxamic acid moiety, which targets the zinc-dependent active site of HDACs, into a quinazoline-based PI3K pharmacophore, potent dual inhibitors have been developed. nih.govbenthamscience.com Systematic structure-activity relationship (SAR) studies have led to the identification of lead compounds, such as 23 and 36 , which exhibit nanomolar potencies against both PI3K and HDAC. researchgate.net These dual inhibitors have demonstrated significant antiproliferative activities in various cancer cell lines. researchgate.net

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are executed through several interconnected mechanisms, primarily leading to the cessation of cell proliferation and the induction of programmed cell death.

Induction of Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell division, which is governed by the cell cycle. Many this compound derivatives have been shown to interfere with this process by inducing cell cycle arrest at various phases. For example, certain 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivatives have been found to cause cell cycle arrest in the G2/M phase. nih.govmdpi.com This arrest is often accompanied by the upregulation of key regulatory proteins like cyclin B. mdpi.com Similarly, other studies have reported that this compound derivatives can induce cell cycle arrest in the G1 phase. researchgate.net This is a critical checkpoint that prevents cells with damaged DNA from entering the synthesis (S) phase. embopress.org The ability of these compounds to halt the cell cycle prevents the proliferation of cancerous cells. embopress.orgresearchgate.net

Promotion of Apoptosis (Programmed Cell Death)

Apoptosis is a natural and essential process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to their uncontrolled growth. A significant mechanism of action for many this compound derivatives is the induction of apoptosis in cancer cells. nih.govfrontiersin.orgresearchgate.net This is often achieved through the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.govresearchgate.net

Studies have shown that these derivatives can perturb the mitochondrial membrane potential and trigger the release of cytochrome c, a key event in initiating the intrinsic apoptotic cascade. nih.govresearchgate.net This leads to the activation of a cascade of enzymes called caspases, including caspase-3, -7, -8, and -9, which are the executioners of apoptosis. nih.govresearchgate.net Furthermore, some derivatives have been observed to alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, further promoting cell death. nih.govcust.edu.tw

Antiproliferative Effects on Specific Cancer Cell Lines (e.g., HeLa, HepG2, MCF-7, PC-3, HCT-116)

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a common measure of a compound's potency.

HeLa (Cervical Cancer) Cells: Certain 6-methylquinazolin-4(3H)-one derivatives have shown promising antiproliferative activity against HeLa cells. researchgate.net For instance, compound 5 was noted for its in vitro activity on this cell line. researchgate.net

HepG2 (Liver Cancer) Cells: Several studies have reported the efficacy of this compound derivatives against HepG2 cells. nih.govnih.govresearchgate.net For example, methyl quinazoline-2-carboxylate (MQC ) has an IC50 value of 15.3 µg/mL against HepG2 cells. Other derivatives have also shown significant activity against this cell line. nih.govresearchgate.netekb.eg

MCF-7 (Breast Cancer) Cells: The antiproliferative effects of this compound derivatives are also well-documented in MCF-7 breast cancer cells. nih.govnih.govresearchgate.netnih.gov Two quinazoline Schiff bases, designated as 1 and 2 , displayed remarkable antiproliferative effects with IC50 values of 6.246 µM and 5.910 µM, respectively. nih.govresearchgate.net Another series of N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides also showed potent activity against MCF-7 cells, with some compounds having IC50 values in the range of 8.38–11.67 µM. mdpi.com

PC-3 (Prostate Cancer) Cells: Derivatives of this compound have been tested against the PC-3 prostate cancer cell line. nih.gov An N-aryl sulphonamide-quinazoline derivative, compound 9i , exhibited an IC50 value of 1.04 μM against PC-3 cells. nih.gov Other studies have also confirmed the antiproliferative activity of various quinazoline derivatives against this cell line. sioc-journal.cnsioc-journal.cn

HCT-116 (Colon Cancer) Cells: The antiproliferative activity of this compound derivatives extends to colon cancer cells. nih.govCompound 9i , an N-aryl sulphonamide-quinazoline derivative, showed an IC50 value of 0.70 μM against HCT-116 cells. nih.gov Dual PI3K/HDAC inhibitors based on the 4-methylquinazoline scaffold have also been shown to induce apoptosis and cell cycle arrest in HCT116 cells. researchgate.netresearchgate.netsci-hub.sescispace.com

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2 | BRD4 | 0.60 ± 0.25 | researchgate.net |

| Compound 5 | BRD4 | 3.46 ± 1.22 | researchgate.net |

| Compound 6 | BRD4 | 4.66 ± 0.52 | researchgate.net |

| MQC | HepG2 | 15.3 µg/mL | |

| MQC | MCF-7 | 20.98 µg/mL | |

| Compound 1 (Schiff base) | MCF-7 | 6.246 | nih.govresearchgate.net |

| Compound 2 (Schiff base) | MCF-7 | 5.910 | nih.govresearchgate.net |

| Compound 9i | PC-3 | 1.04 | nih.gov |

| Compound 9i | HCT-116 | 0.70 | nih.gov |

| N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides | MCF-7 | 8.38 - 11.67 | mdpi.com |

Antimicrobial Efficacy of this compound Derivatives

In addition to their anticancer properties, quinazoline derivatives have been investigated for their antimicrobial potential. ontosight.ainih.gov The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. nih.gov Several studies have shown that this compound derivatives possess both antibacterial and antifungal activities. researchgate.netnih.gov

For instance, a series of new substituted 2-chloromethyl-4-methyl-quinazoline derivatives were synthesized and screened for their antimicrobial activity. researchgate.net The investigation, using the disk diffusion technique, revealed that compounds featuring nitrogen-containing heterocyclic moieties exhibited the most favorable antimicrobial activity. researchgate.net Another study on 3-amino-2-methylquinazoline Schiff bases found that some of the synthesized compounds possessed varied degrees of antibacterial activity, with two compounds showing moderate activity against all tested bacteria. researchgate.net While some derivatives showed lower activity against Escherichia coli, most demonstrated moderate activity against the tested fungi. researchgate.net These findings suggest that the this compound scaffold is a viable starting point for the development of novel antimicrobial and antifungal agents. researchgate.netnih.gov

Antibacterial Activity Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Several studies have highlighted the antibacterial potential of this compound derivatives against a spectrum of both Gram-positive and Gram-negative bacteria.

A series of novel quinazoline derivatives were synthesized and screened for their antibacterial properties. ijpsdronline.com Among these, compounds with alkyl and phenyl substitutions at the 6th position of the quinazoline ring showed comparatively higher inhibition against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). ijpsdronline.com Notably, 4-isopentyl-2,6-dimethylquinazoline was one of the synthesized compounds. ijpsdronline.com The antibacterial activity was evaluated using the agar (B569324) plate method, and the results indicated that all the tested substituted quinazoline derivatives possess considerable antibacterial properties. ijpsdronline.com

In another study, a series of 6-methoxyquinazoline-triazole hybrid derivatives were synthesized and evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. acgpubs.org The investigation revealed that several of these hybrid compounds were highly active against both bacterial strains. acgpubs.org

Furthermore, research on quinoline-2-one derivatives has shown significant activity against multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the broader quinoline (B57606) scaffold, to which quinazoline is related, is a promising area for the development of new antibiotics. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | Activity | Reference |

| 4-isopentyl-2,6-dimethylquinazoline | B. subtilis, S. aureus, E. coli, P. aeruginosa | Considerable antibacterial properties | ijpsdronline.com |

| 6-methoxyquinazoline-triazole hybrids | E. coli, S. aureus | High activity | acgpubs.org |

Antifungal Activity against Fungal Strains

The antifungal properties of this compound derivatives have also been a focus of scientific investigation.

Substituted quinazoline derivatives have been shown to be effective against fungal strains such as Aspergillus niger and Candida albicans. ijpsdronline.com In one study, all synthesized substituted quinazoline derivatives demonstrated antifungal properties, with some compounds showing good inhibition of growth against both Aspergillus niger and Candida albicans. ijpsdronline.comnih.gov

Research on 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols also revealed good antifungal activity against Candida and Aspergillus species, with some compounds completely inhibiting fungal growth at a minimum inhibitory concentration (MIC) of 12.5μg/mL. nih.gov Additionally, some 2,4-disubstituted quinazoline derivatives have shown potent antifungal activity against C. albicans and C. neoformans. ekb.eg

Table 2: Antifungal Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity | Reference |

| Substituted quinazoline derivatives | Aspergillus niger, Candida albicans | Good inhibition of growth | ijpsdronline.com |

| 6,7-bis(arylthio)-quinazoline-5,8-diones | Candida spp., Aspergillus spp. | Good antifungal activity (MIC 12.5μg/mL) | nih.gov |

| Furo[2,3-f]quinazolin-5-ols | Candida spp., Aspergillus spp. | Good antifungal activity (MIC 12.5μg/mL) | nih.gov |

| 2,4-disubstituted quinazolines | C. albicans, C. neoformans | Potent antifungal activity (MIC 4-8 µg/mL) | ekb.eg |

Inhibition Mechanisms Against Microbial Targets

The antimicrobial efficacy of quinazoline derivatives can be attributed to several mechanisms of action. One of the key targets is the inhibition of bacterial cell division. Certain derivatives have been found to interfere with the assembly of FtsZ, an essential protein in bacterial cytokinesis, thereby disrupting cell viability. mdpi.com

Another important mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV. acs.org These enzymes are crucial for DNA replication and are the targets of fluoroquinolone antibiotics. Novel quinazoline derivatives have been identified as inhibitors of these enzymes, offering a distinct mechanism of action relative to existing drugs. acs.org

Furthermore, some quinazoline-sulfonamide derivatives have been shown to be highly effective inhibitors of bacterial γ-carbonic anhydrase (PgiCA) from the pathogenic bacterium Porphyromonas gingivalis. tandfonline.com The most active of these was a 3-benzyl-4-oxo-6-methyl-quinazoline derivative, which showed high selectivity for the bacterial enzyme over human isoforms. tandfonline.com This highlights the potential for developing selective antibacterial agents by targeting microbial-specific enzymes.

Anti-inflammatory and Analgesic Properties of this compound Derivatives

Quinazoline derivatives have been recognized for their significant anti-inflammatory and analgesic properties. japsonline.comnih.gov

Several studies have synthesized and screened new 2,4,6-trisubstituted-quinazoline derivatives for their analgesic and anti-inflammatory activities. nih.gov Some of these compounds were found to be more potent analgesic agents than the reference drug indomethacin, and many showed significant anti-inflammatory activity. nih.gov The ability of some of these derivatives to inhibit both pain and inflammation suggests a dual mechanism of action. nih.gov

The modification of the chemical group at various positions of the 3(2H)-pyridazinone system, a related heterocyclic structure, has been shown to influence analgesic and anti-inflammatory activities. nih.gov For instance, certain 6-substituted pyridazin-3(2H)-one derivatives have demonstrated high selectivity for COX-2 inhibition, a key target in anti-inflammatory therapy, along with notable analgesic and anti-inflammatory effects. x-mol.net

Other Significant Biological Activities

Beyond their antimicrobial and anti-inflammatory effects, this compound derivatives have shown promise in other therapeutic areas.

Antimalarial Activity

The quinazoline scaffold is found in various compounds with antimalarial properties. researchgate.net Derivatives of pyrrolo[3,2-f]quinazoline-1,3-diamine have demonstrated high potency against multiple clones of Plasmodium falciparum and were highly active against Plasmodium berghei. researchgate.net These derivatives showed improved therapeutic indices compared to the parent compound. researchgate.net

The antimalarial activity of some quinazoline derivatives is thought to be related to their ability to chelate iron, which is crucial for the parasite's survival. openaccessjournals.com The structural features of the quinazoline ring and its substituents play a significant role in their antimalarial efficacy. researchgate.net

Anticonvulsant Activity

Quinazolinone derivatives have been extensively studied for their anticonvulsant properties. medwinpublishers.comgsconlinepress.com Methaqualone, a well-known quinazolin-4(3H)-one, was historically used as a sedative-hypnotic and possesses anticonvulsant activity. mdpi.com Structure-activity relationship studies indicate that the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, with the N1 atom as an electron donor and the carbonyl group as a hydrogen bonding site, which are crucial for binding to the GABA-A receptor. mdpi.com

A variety of N-substituted methylquinazoline-2,4(1H,3H)-dione derivatives have been synthesized and shown to have a good protective effect against seizures in preclinical models. medwinpublishers.com Additionally, other quinazolin-4(3H)-one derivatives have demonstrated significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. mdpi.com

Antihypertensive Activity

Quinazoline derivatives have been a significant focus in the development of antihypertensive agents, primarily due to their efficacy as α1-adrenoceptor antagonists. This mechanism allows them to dictate both the resistance and capacitance of blood vessels, leading to a reduction in blood pressure. japsonline.com The therapeutic advantages of this class include favorable hemodynamic effects and a general absence of reflex tachycardia. japsonline.com

Research into the antihypertensive properties of quinazoline derivatives has led to the synthesis and evaluation of numerous analogues. For instance, a series of 4-amino-6,7-dimethoxyquinazoline derivatives were synthesized and tested for their potential as α1-adrenoceptor antagonists. nih.gov In studies on spontaneously hypertensive rats, several propanediamine derivatives demonstrated significant antihypertensive activity when administered orally. nih.gov One of the most notable compounds from this series, alfuzosin, exhibited high selectivity for peripheral α1-postjunctional adrenoceptors and was subsequently selected for clinical evaluation. nih.gov

Further studies have explored the replacement of certain moieties within the quinazoline structure to enhance activity. In one such study, the furoylpiperazine group in prazosin (B1663645) was substituted with a stable substituted piperidine (B6355638) group, which maintained the blood pressure-lowering effect. nih.gov The nature of the substituent on the piperidine group was found to have a profound influence on both the potency and duration of the hypotensive action. nih.gov Two of the synthesized compounds in this study showed greater antihypertensive efficacy than prazosin at higher doses in conscious spontaneously hypertensive rats. nih.gov

The synthesis of 6,8-dibromo-3-phenyl-2-substituted quinazolin-4-(3H)ones has also yielded compounds with potent antihypertensive activity. researchgate.net Specifically, compounds designated as 5a, 5b, 5e, and 5f from this series were identified as potent agents, with compound 5a showing superior antihypertensive activity compared to the standard drug. researchgate.net Similarly, in another study, newly synthesized quinazoline derivatives were screened for α1-adrenergic receptor blocking activity, with compounds 4a and 4e demonstrating notable activity. japsonline.comjapsonline.com

Table 1: Antihypertensive Activity of Selected Quinazoline Derivatives

| Compound/Derivative Series | Key Findings | Reference Compound(s) | Model | Citation |

| 4-amino-6,7-dimethoxyquinazoline derivatives | Propanediamine derivatives showed good antihypertensive activity. | Prazosin | Spontaneously hypertensive rats | nih.gov |

| Alfuzosin | Showed high selectivity for peripheral α1-postjunctional adrenoceptors. | Prazosin | Conscious dog | nih.gov |

| 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Two compounds were more efficacious than the reference at higher doses. | Prazosin | Anesthetized normotensive rats, conscious spontaneously hypertensive rats | nih.gov |

| 6,8-dibromo-3-phenyl-2-substituted quinazolin-4-(3H)ones (5a, 5b, 5e, 5f) | Found to be potent antihypertensive agents; compound 5a was more active than the standard. | Standard drug | In vivo screening | researchgate.net |

| Quinazoline derivatives (4a, 4e) | Showed better α1-adrenergic receptor blocking activity than other compounds in the series. | Prazosin | Not specified | japsonline.comjapsonline.com |

Antioxidant Activity

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds recognized for a wide array of biological activities, including antioxidant effects. sapub.orgnih.gov The antioxidant potential of these derivatives is often attributed to their chemical structure, which can be modified to enhance radical scavenging capabilities. sapub.org

The synthesis of novel quinazolinone-vanillin derivatives has been a subject of investigation to evaluate their anti-radical properties. sapub.org In a combined experimental and theoretical study, the antioxidant activities of five such compounds were assessed using DPPH radical and nitric oxide (NO) scavenging assays. sapub.org The results indicated that compounds which included three electron-donating groups (-OCH3, -OCOCH3, and -NCOCH3) or featured hydrogen delocalization across different heterocyclic rings showed significant antioxidant capacity. sapub.org Specifically, compounds designated as 5 and 6 in the study were found to be more effective antioxidants than vanillin, demonstrating excellent scavenging ability against both DPPH and NO radicals. sapub.org

Further research into polyphenolic derivatives of quinazolin-4(3H)-one has highlighted the importance of the number and position of phenolic groups in determining antioxidant activity. nih.govmdpi.com In a study evaluating new polyphenolic derivatives, the addition of a third phenolic group significantly influenced the antioxidant potential. nih.gov The evaluation, which included DPPH radical scavenging assays, showed that pyrogallol (B1678534) derivatives possessed high antioxidant activity, in some cases comparable to standard antioxidants like ascorbic acid and Trolox. nih.gov

The mechanism of antioxidant action is often related to the ability of these compounds to donate a hydrogen atom, which is influenced by factors such as bond dissociation enthalpy. The structure-activity relationship studies have shown that the presence of hydroxyl groups, particularly in a catechol-like arrangement, contributes to free radical scavenging activity. researchgate.net The evaluation of various derivatives using methods like ABTS+, DPPH, and NO radical scavenging assays, as well as metal chelation assays, has provided a comprehensive understanding of their antioxidant profiles. mdpi.com

Table 2: Antioxidant Activity of Selected this compound Derivatives

| Compound/Derivative Series | Assay(s) Used | Key Findings | Reference Compound(s) | Citation |

| Quinazolinone-vanillin derivatives (Compounds 5 & 6) | DPPH radical scavenging, Nitric oxide (NO) scavenging | Showed excellent scavenging capacity, more effective than vanillin. | Vanillin | sapub.org |

| Polyphenolic derivatives of quinazolin-4(3H)-one (pyrogallol derivatives) | DPPH radical scavenging | Exhibited high antioxidant activity. The third phenolic group greatly influenced activity. | Ascorbic acid, Trolox | nih.gov |

| N-substituted methylquinazoline-2,4(1H,3H)-dione derivatives | Not specified | Possess antioxidant activity. | Not specified | researchgate.net |

| Phenolic derivatives of quinazolin-4(3H)-one | ABTS+, DPPH, NO scavenging, Cu2+ chelation | The number and position of phenolic groups are directly related to antioxidant activity. | Trolox, Ascorbic acid, Na2-EDTA | mdpi.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for 6 Methylquinazoline Analogs

Impact of Substituents at Key Positions on Biological Activity

The biological profile of 6-methylquinazoline derivatives is significantly influenced by the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.govnih.gov

The methyl group at the C-6 position of the quinazoline (B50416) ring plays a significant role in modulating the pharmacological response. In a study on N-phenethyl-quinazolin-4-yl-amines as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, the 6-methyl analog was the most active against M. bovis BCG, although it showed weaker activity against Mtb H37Rv. montana.edu This suggests that the 6-methyl group can be crucial for activity against specific strains. In another study focused on A2A adenosine (B11128) receptor antagonists, 6-methyl-substituted derivatives showed notable binding affinities. mdpi.com The presence of a methyl group at C-6 can also enhance metabolic stability compared to halogen substituents. vulcanchem.com

Table 1: Impact of 6-Methyl Substitution on Antitubercular Activity

| Compound | Substituent at C-6 | IC50 against M. bovis BCG (µM) | IC50 against Mtb H37Rv (µM) |

|---|---|---|---|

| 17a | Methyl | 7.5 | 22 |

| 16a | Fluoro | 13 | >25 |

| 18a | Methoxy | 27 | >25 |

Data sourced from Scholarworks. montana.edu

Substituents at the C-2 position have a profound impact on the biological efficacy of this compound analogs. For instance, in the development of A2A adenosine receptor antagonists, the introduction of aminoalkyl chains with tertiary amines at the C-2 position was explored to improve antagonist activity and solubility. mdpi.com While some substitutions led to low or no affinity, others maintained significant binding affinities. mdpi.com For example, 6-methyl-4-(furan-2-yl)quinazolin-2-amine derivatives with aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline groups at C-2 exhibited binding affinities around 60 nM. mdpi.com In the context of anti-inflammatory agents, increasing the lipophilicity at C-2 by replacing a methyl group with a butyl group resulted in a more active compound. mdpi.comencyclopedia.pub The placement of a benzylamino group at C-2 also produced active compounds. mdpi.comencyclopedia.pub

The C-3 position of the quinazoline ring is another critical site for substitution, with various functional groups influencing the activity profiles. In a series of 2-methyl quinazolinone derivatives, the introduction of a thiourea (B124793) moiety with a pyrrolidine (B122466) ring at C-3 resulted in a more active compound with significant analgesic activity. encyclopedia.pub In the pursuit of potent and selective B-Raf inhibitors, 3-N-methylquinazoline-4(3H)-one based compounds were developed. doi.org The N-methylation at the C-3 position was a key structural feature. doi.org Furthermore, studies on quinazolinone-based hybrids have shown that substitutions at the 3rd position, such as with 5-substituted benzimidazole, can lead to greater inhibition of enzymes like dihydrofolate reductase (DHFR) compared to 6-substituted ones. rsc.org

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore, particularly for inhibiting receptor tyrosine kinases (RTKs) like EGFR, which are implicated in cancer. mdpi.comnih.gov The aniline (B41778) moiety at the C-4 position is crucial for both selectivity and potency. Structure-activity relationship studies have consistently shown that the 4-anilinoquinazoline structure with substitutions at the C-6 and/or C-7 positions is a general requirement for EGFR inhibitory activity. mdpi.com Altering the aniline group at the C-4 position with other moieties generally leads to a decrease in activity. mdpi.com The nature of substituents on the aniline ring itself is also important; electron-withdrawing groups such as fluoro, chloro, and bromo often enhance antiproliferative activity. mdpi.com Specifically, 3-chloro-4-fluoro-aniline substituted quinazolines have demonstrated strong activity. mdpi.com

Table 2: Influence of C-4 Aniline Substituents on EGFR Inhibition

| Compound Feature | Effect on Activity |

|---|---|

| 4-Anilinoquinazoline with C-6/C-7 substitution | General pharmacophore for EGFR inhibition mdpi.com |

| Replacement of C-4 aniline moiety | Decreased activity mdpi.com |

| Electron-withdrawing groups on aniline ring | Advantageous for antiproliferative activity mdpi.com |

| 3-Chloro-4-fluoro-aniline substitution | Strong activity mdpi.com |

Substituents at the C-8 position also contribute significantly to the biological activity of quinazoline derivatives. In the context of anti-inflammatory agents, a compound that was unsubstituted showed low activity, but the introduction of a methyl group at C-8 along with a chloro group at C-6 resulted in good anti-inflammatory activity. mdpi.comencyclopedia.pub For anticonvulsant activity, 2,3,8-trisubstituted-4(3H)-quinazolinone derivatives were synthesized, and it was found that compounds with an acetic acid hydrazide fragment at position 8 possessed significant anticonvulsant properties. medwinpublishers.com In the design of novel PI3Kα inhibitors based on an imidazopyridine scaffold, which shares some structural similarities in terms of substitution patterns, modifications at the C-8 position were explored to improve potency. nih.gov

Computational Approaches in SAR/QSAR Analysis

Computational methods are indispensable tools in modern drug discovery for performing SAR and QSAR analyses. creative-biolabs.com These approaches allow for the prediction of biological activity and the elucidation of the structural features required for a desired pharmacological effect. creative-biolabs.comresearchgate.net

For quinazoline derivatives, various computational techniques have been employed. 2D-QSAR models have been developed to correlate biological activity with 2D structural descriptors. ijpsonline.com These models often involve generating a worksheet with biological activity as the dependent variable and various 2D descriptors as independent variables, followed by statistical analysis such as partial least squares regression. ijpsonline.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by correlating activity with the 3D non-covalent interaction fields surrounding the molecules. creative-biolabs.comresearchgate.net These studies require the 3D alignment of the compounds, often using the most active compound as a template. ijpsonline.com For instance, a 3D-QSAR study on 4-methyl quinazoline derivatives as PI3Kα inhibitors yielded robust models with high predictive power. researchgate.net

Molecular docking is another powerful computational tool used to study the interactions between quinazoline derivatives and their biological targets at the atomic level. researchgate.net It helps in understanding the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for activity. vulcanchem.comresearchgate.net These computational studies, including 2D-QSAR, 3D-QSAR, and molecular docking, provide valuable insights that guide the rational design of new, more potent, and selective this compound analogs. researchgate.netijpsonline.com

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. openaccessjournals.comnih.govnih.gov This technique is instrumental in understanding the interactions between this compound analogs and their biological targets at an atomic level. openaccessjournals.com

Researchers have utilized molecular docking to investigate the binding of this compound derivatives to various protein targets. For instance, studies on 4-methyl quinazoline derivatives as PI3Kα inhibitors used molecular docking to validate 3D-QSAR models and to understand the binding site interactions. researchgate.net Similarly, docking studies were crucial in identifying the binding mode of 6-arylquinazolin-4-amines to the ATP binding domain of Cdc2-like kinase 4 (Clk4). nih.gov In the context of anticancer agents, molecular docking of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives to the PI3Kα active site helped in rationalizing their inhibitory activity. mdpi.com

A study focusing on 6-methylquinazolin-4(3H)-one based compounds as binders of the BRD9 epigenetic reader employed molecular docking to screen a virtual library of synthesizable derivatives. researchgate.net The docking results, in conjunction with pharmacophore models, guided the selection of compounds for synthesis and biological evaluation. researchgate.net Furthermore, molecular docking simulations of quinazoline derivatives as PAK4 inhibitors revealed that hydrogen bond and hydrophobic interactions are key determinants of binding affinity. benthamdirect.com

The process of molecular docking involves preparing the protein and ligand structures, followed by running the docking simulation using specialized software. nih.gov The results are then analyzed to identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues of the target protein. researchgate.net For example, the docking of 7-(2-ethoxynaphthalen-1-yl)-6-methylquinazoline-2,4-diamine to dihydrofolate reductase (DHFR) was performed to understand its antibacterial action. mdpi.com

3D-QSAR Modeling (CoMFA, CoMSIA) for Efficacy Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful computational technique used to correlate the biological activity of a series of compounds with their 3D molecular properties. ijper.org Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR methods. ijper.orgjddtonline.info These models provide contour maps that visualize the regions where modifications to the molecular structure could enhance or diminish biological activity.

Several studies have successfully applied CoMFA and CoMSIA to quinazoline derivatives. For instance, a 3D-QSAR study on 4-methyl quinazoline derivatives as PI3Kα inhibitors yielded statistically significant CoMFA and CoMSIA models with high predictive ability. researchgate.net The cross-validation coefficient (q²) values were 0.850 for CoMFA and 0.92 for CoMSIA, with conventional correlation coefficient (r²) values of 0.998 and 0.987, respectively. researchgate.net Another study on quinazoline derivatives as PAK4 inhibitors also reported robust CoMFA and CoMSIA models, with CoMSIA showing a particularly strong predictive power (q²=0.762, r²=0.984, r²pred=0.822). benthamdirect.com